2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a sulfur-linked acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. Such structural attributes are often associated with antimicrobial and anti-inflammatory activities, as seen in related benzodioxin-containing analogs .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c25-17-6-4-16(5-7-17)22-23(28-24(27-22)10-2-1-3-11-24)32-15-21(29)26-18-8-9-19-20(14-18)31-13-12-30-19/h4-9,14H,1-3,10-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELPTGHEIPQHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s closest analogs differ in three regions:
Core Heterocycle : Replacement of the 1,4-diazaspiro ring with triazole (), oxadiazole (), or sulfonamide () scaffolds.
Substituents : Variations in the aryl groups (e.g., 3,4-dimethylphenyl in vs. benzodioxin in the target compound).
Linker Chemistry : Sulfur (thioether) vs. sulfonamide or ether linkages.
Computational Similarity Analysis
- Tanimoto Coefficient : The US-EPA CompTox Chemicals Dashboard uses a Tanimoto score >0.8 to identify structurally similar compounds . For the target compound, analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () likely exhibit high similarity due to shared benzodioxin and chlorophenyl motifs.
- Activity Cliffs: Despite structural similarity, minor modifications (e.g., triazole vs. diazaspiro core) can lead to significant potency differences, as highlighted in activity landscape studies .
Bioactivity Profiles
Notes:
- Antibacterial Activity : Compounds with sulfonamide () or oxadiazole () cores show potent antibacterial activity, suggesting the target compound’s diazaspiro core may enhance or modulate efficacy.
- Anti-inflammatory Potential: The benzodioxin subunit in the target compound is structurally analogous to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits anti-inflammatory activity comparable to ibuprofen .
Research Findings and Mechanistic Insights
- Molecular Docking : The diazaspiro core’s rigidity may improve binding pocket complementarity compared to flexible linkers in sulfonamide analogs .
- Cytotoxicity : Benzodioxin-containing compounds (e.g., ) often show low hemolytic activity, suggesting favorable safety profiles for the target compound.
- SAR Trends :
- Chlorophenyl Group : Enhances lipophilicity and target affinity via hydrophobic interactions.
- Thioether Linker : May improve metabolic stability compared to ester or amide linkers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
